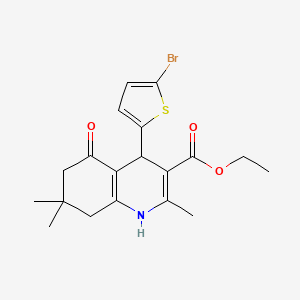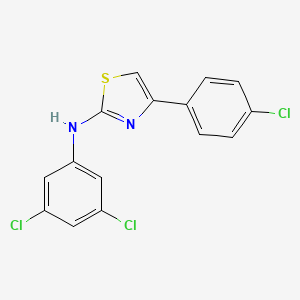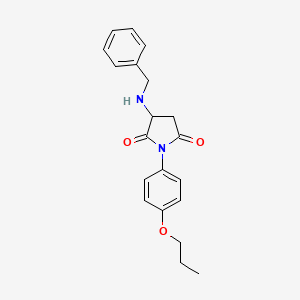![molecular formula C17H13BrO4 B4993345 3-[(5-bromo-2-furyl)methylene]-5-(4-ethoxyphenyl)-2(3H)-furanone](/img/structure/B4993345.png)
3-[(5-bromo-2-furyl)methylene]-5-(4-ethoxyphenyl)-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5-bromo-2-furyl)methylene]-5-(4-ethoxyphenyl)-2(3H)-furanone, also known as BMF, is a chemical compound with potential applications in scientific research. BMF is a furanone derivative that has been synthesized using various methods.
作用機序
The mechanism of action of 3-[(5-bromo-2-furyl)methylene]-5-(4-ethoxyphenyl)-2(3H)-furanone is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. This compound has been found to inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation. This compound has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. Furthermore, this compound has been found to inhibit the activity of hepatitis B virus polymerase, which is essential for the replication of the virus.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to reduce the production of reactive oxygen species, which can cause cellular damage and contribute to various diseases. Additionally, this compound has been found to reduce the expression of pro-inflammatory cytokines and chemokines, which play a crucial role in the inflammatory response.
実験室実験の利点と制限
3-[(5-bromo-2-furyl)methylene]-5-(4-ethoxyphenyl)-2(3H)-furanone has several advantages for lab experiments. This compound is relatively easy to synthesize, and its purity and yield can be improved by optimizing the reaction conditions. This compound has also been found to exhibit potent biological activities, making it a promising candidate for drug development. However, this compound also has limitations for lab experiments. This compound has low solubility in water, which can limit its bioavailability and efficacy. Additionally, this compound has not been extensively studied in vivo, and its safety and toxicity profiles are not well-established.
将来の方向性
For the research of 3-[(5-bromo-2-furyl)methylene]-5-(4-ethoxyphenyl)-2(3H)-furanone include investigating its mechanism of action, optimizing its synthesis method, and determining its safety and toxicity profiles in vivo.
合成法
3-[(5-bromo-2-furyl)methylene]-5-(4-ethoxyphenyl)-2(3H)-furanone can be synthesized using different methods, including the reaction of 5-bromo-2-furaldehyde and 4-ethoxybenzaldehyde in the presence of a base catalyst. Another method involves the reaction of 5-bromo-2-furaldehyde and 4-ethoxybenzaldehyde with malononitrile in the presence of ammonium acetate. The yield and purity of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
3-[(5-bromo-2-furyl)methylene]-5-(4-ethoxyphenyl)-2(3H)-furanone has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. Additionally, this compound has been found to inhibit the replication of hepatitis B virus and herpes simplex virus.
特性
IUPAC Name |
(3Z)-3-[(5-bromofuran-2-yl)methylidene]-5-(4-ethoxyphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO4/c1-2-20-13-5-3-11(4-6-13)15-10-12(17(19)22-15)9-14-7-8-16(18)21-14/h3-10H,2H2,1H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKFTVMJAYRMDP-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)Br)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(O3)Br)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-ethyl-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B4993263.png)
![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B4993266.png)


![ethyl {4-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B4993280.png)
![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B4993299.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-3-(2-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4993300.png)

![1-ethoxy-3-[2-(4-nitrophenoxy)ethoxy]benzene](/img/structure/B4993327.png)



![1-[4-isopropoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrochloride](/img/structure/B4993348.png)